REACTION_CXSMILES
|
C(OCC)(=O)C(OCC)=O.COC1C=CC(N2CCOCC2)=CC=1N.C([O:28][C:29](=[O:47])[C:30]([NH:32][C:33]1[CH:38]=[C:37]([N:39]2[CH2:44][CH2:43][O:42][CH2:41][CH2:40]2)[CH:36]=[CH:35][C:34]=1[O:45][CH3:46])=O)C.P12(SP3(SP(SP(S3)(S1)=S)(=S)S2)=S)=[S:49]>C1(C)C(C)=CC=CC=1>[CH3:46][O:45][C:34]1[CH:35]=[CH:36][C:37]([N:39]2[CH2:44][CH2:43][O:42][CH2:41][CH2:40]2)=[CH:38][C:33]=1[NH:32][C:30](=[S:49])[C:29]([OH:28])=[O:47]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)N1CCOCC1)N
|
Name
|
( 3 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)NC1=C(C=CC(=C1)N1CCOCC1)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P12(=S)SP3(=S)SP(=S)(S1)SP(=S)(S2)S3
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In accordance with scheme 1, the compounds of formula I are prepared
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
filtration n-hexane
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is collected by filtration
|
Type
|
WASH
|
Details
|
After washing with hexane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
drying N-(2-methoxy-5-morpholin-4-yl-phenyl)-oxalamic acid ethyl ester (3)
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
TEMPERATURE
|
Details
|
The mixture is refluxed for about 5 hours
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
EXTRACTION
|
Details
|
The solution is extracted with 1N NaOH
|
Type
|
WASH
|
Details
|
The aqueous phase is washed with toluene
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
treated at 0-5° C. with concentrated hydrochloric acid until pH 1
|
Type
|
FILTRATION
|
Details
|
Filtration of the precipitate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)N1CCOCC1)NC(C(=O)O)=S
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |